Mirin

描述

Mirin is a clear, golden-tinged liquid and a common condiment used in Japanese cooking . It contains about 14 percent alcohol and adds a mild sweetness and nice aroma to many Japanese dishes . The sweetness is derived from the fermentation process, where the rice starch converts into sugar .

Synthesis Analysis

Mirin is produced from steamed glutinous rice (mochigome), cultured rice (kome-koji), and distilled alcoholic beverage (shochu) mixed and fermented for about two months . During this process, the rice starch converts into sugar .

Chemical Reactions Analysis

Mirin is brewed by the enzymatic action of rice-koji acting on the starchy substrate of glutinous rice to yield sugar, a process known as saccharification . In the presence of free sugars and amino acids, a browning reaction occurs, giving mirin its golden color .

Physical And Chemical Properties Analysis

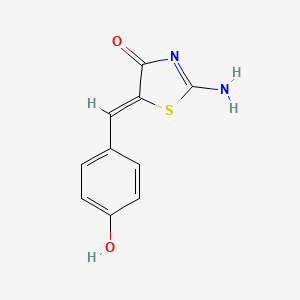

Mirin has a molecular formula of C10H8N2O2S . It has a density of 1.5±0.1 g/cm3, a boiling point of 441.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 58.0±0.5 cm3 .

科学研究应用

1. Mirin in Biomedical Research

Mirin is a web-based application designed for identifying functional modules in protein-protein interaction networks regulated by microRNAs (miRNAs) under specific biological conditions like cancer. This tool combines miRNA regulations, protein-protein interactions, and mRNA and miRNA expression profiles to uncover regulatory networks in various cancers, such as gastric and breast cancer (Yang et al., 2014).

2. Mirin's Role in Cardiovascular Disease

Research in cardiovascular diseases highlights the significance of miRNAs as post-transcriptional regulators of gene expression. Studies have identified specific miRNAs as potential therapeutic targets and biomarkers in cardiac and vascular diseases. The therapeutic manipulation of these miRNAs may eventually be utilized for treating vascular or cardiac disease (Barwari, Joshi, & Mayr, 2016); (Navickas et al., 2016); (Athyros, Katsiki, & Karagiannis, 2015).

3. Mirin in Cancer Therapeutics

Mirin contributes significantly to cancer research, especially in the study of miRNAs. Deregulated miRNAs in cancer cells are investigated as potential biomarkers for early detection and as therapeutic agents for treating cancer. Computational approaches to predict miRNAs and their targets play a crucial role in understanding miRNA's involvement in human cancer (Banwait & Bastola, 2015); (Oom, Humphries, & Yang, 2014).

4. Mirin in Neurodegenerative Disorders and Mental Health

miRNAs, a focus of Mirin's research, are also relevant in the study of neurodegenerative disorders and mental health issues like anxiety and depression. These small non-coding RNAs have shown potential as therapeutic targets in these fields, with alterations in miRNA levels observed in patients suffering from such disorders (O’Connor, Dinan, & Cryan, 2012).

5. Mirin in Genomics and Bioinformatics

Mirin'sapplication extends to the field of genomics and bioinformatics, where it assists in the analysis of gene big data. Machine learning algorithms, like those used in Mirin, are deployed for identifying potential target genes, predicting miRNAs, and visualizing unique miRNA patterns. This approach enhances the efficiency of processing large volumes of genetic data, contributing to a deeper understanding of miRNA's role in various diseases (Wang, Pu, & Shen, 2020).

6. Mirin in Biomarker Research

Research has identified miRNAs as reliable biomarkers for various conditions. Mirin's focus on miRNA studies contributes to the development of personalized patient profiles and specific therapeutic interventions. The potential of miRNAs as biomarkers in diseases like cancer and cardiovascular disorders has been explored, indicating their crucial role in diagnosis and prognosis (Condrat et al., 2020); (Cortez et al., 2011).

7. Mirin in Drug Development

Mirin's studies contribute to drug development, particularly in drug repositioning and combination. By leveraging miRNA data and tissue specificity, Mirin aids in predicting potential treatments for diseases like breast cancer, offering time and cost-efficient solutions in drug development (Yu, Zhao, & Gao, 2018).

安全和危害

未来方向

属性

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-amino-5-(4-hydroxybenzylidene)thiazol-4(5H)-one | |

CAS RN |

1198097-97-0 | |

| Record name | Mirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

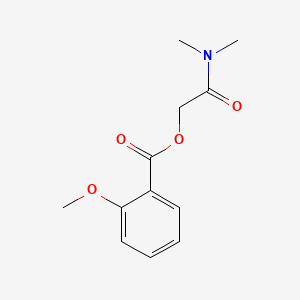

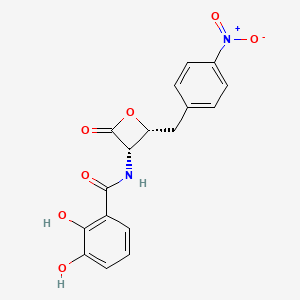

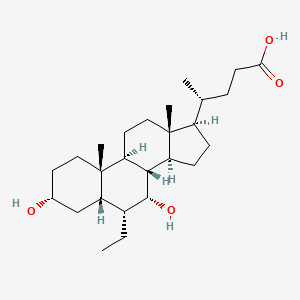

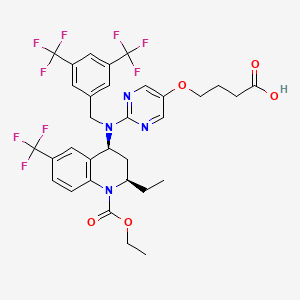

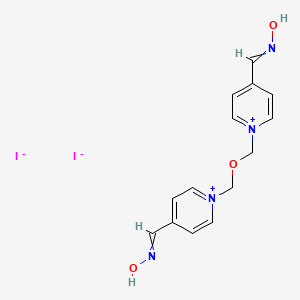

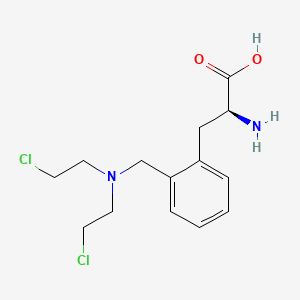

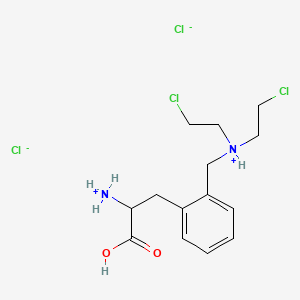

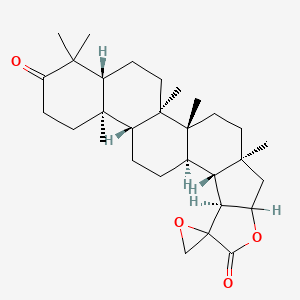

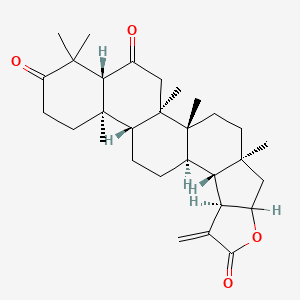

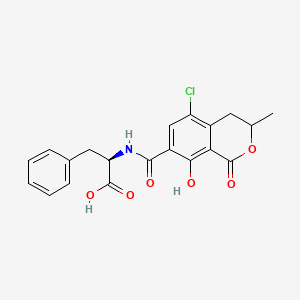

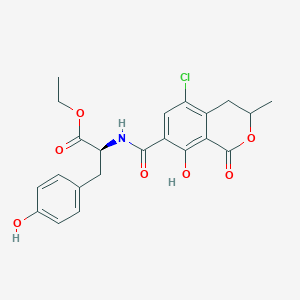

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。